molecular formula C9H11FN2 B13288976 N-(cyclopropylmethyl)-6-fluoropyridin-2-amine

N-(cyclopropylmethyl)-6-fluoropyridin-2-amine

Cat. No.: B13288976
M. Wt: 166.20 g/mol
InChI Key: IUJLHKUCXKJJQX-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)-6-fluoropyridin-2-amine (CAS 1249832-70-9) is a fluorinated aminopyridine derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile molecular building block, characterized by its molecular formula of C9H11FN2 and a molecular weight of 166.20 g/mol . Its structure incorporates a 6-fluoropyridin-2-amine scaffold, a privileged motif in pharmaceutical design, which is further functionalized with a cyclopropylmethyl group. The cyclopropyl moiety is a prominent feature in drug design, known to impart conformational constraint to aliphatic systems and potentially mitigate oxidative metabolism by cytochrome P450 enzymes, thereby improving metabolic stability and the pharmacokinetic profiles of lead compounds . This amine is a key synthetic intermediate for constructing more complex molecules targeting a range of therapeutic areas. Research indicates that incorporation of a cyclopropyl group into molecular architectures can be a strategic maneuver to enhance potency and optimize properties such as lipophilicity and basicity, which can help in mitigating off-target effects like hERG liability . The primary application of this compound is as a precursor in the synthesis of sophisticated compounds for biological screening. It has been specifically identified as a reactant in patented synthetic routes, including its use in the preparation of cholesterol ester-transfer protein (CETP) inhibitors . Furthermore, recent anti-tubercular research on pyrimidine carboxamide analogues highlights the cyclopropyl group as a successful bioisosteric replacement for phenyl rings, yielding compounds with excellent in vitro activity against Mycobacterium tuberculosis . This underscores the value of this reagent in structure-activity relationship (SAR) studies aimed at improving drug-like properties. The compound is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C9H11FN2

Molecular Weight

166.20 g/mol

IUPAC Name

N-(cyclopropylmethyl)-6-fluoropyridin-2-amine

InChI

InChI=1S/C9H11FN2/c10-8-2-1-3-9(12-8)11-6-7-4-5-7/h1-3,7H,4-6H2,(H,11,12)

InChI Key

IUJLHKUCXKJJQX-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2=NC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Fluorination and Amination of Pyridine Ring

A common approach to preparing fluoropyridin-2-amine derivatives involves initial halogenation followed by amination. For example, a method reported for fluoropyridine compounds uses an improved Balz-Schiemann reaction to introduce fluorine at the desired position on the pyridine ring. This involves:

  • Starting with a suitable aminopyridine precursor.
  • Bromination and subsequent diazotization to form diazonium salts.
  • Thermal decomposition of diazonium tetrafluoroborate salts to yield fluorinated pyridine derivatives.

In one documented process, 2-hydroxyl-5-nitro-6-picoline was brominated using tribromo oxygen phosphorus in acetonitrile at 110–130 °C, followed by workup and isolation of 2-bromo-6-methyl-5-nitro pyridine with a yield of 92.8%. Subsequent catalytic hydrogenation with Raney nickel under 40 psi hydrogen pressure converted the nitro group to an amino group, yielding 2-bromo-5-amino-6-picoline in 90% yield after recrystallization.

Installation of the Cyclopropylmethyl Group on the Amino Function

The cyclopropylmethyl substituent on the amino group is typically introduced via reductive amination or alkylation reactions:

  • Reductive amination: The primary amine (6-fluoropyridin-2-amine) reacts with cyclopropanealdehyde under reductive conditions to form the N-(cyclopropylmethyl) derivative.
  • Alkylation: Direct nucleophilic substitution of the amino group with cyclopropylmethyl halides in the presence of a base.

A representative synthetic sequence from the literature for related compounds involves protection and deprotection strategies to control reactivity, followed by reductive amination with cyclopropanealdehyde. For example, aniline derivatives were protected (e.g., with Troc or Boc groups), subjected to reductive amination with cyclopropanealdehyde, and then deprotected to yield the desired cyclopropylmethyl amine derivatives.

Representative Synthetic Scheme

Step Reagents/Conditions Description Yield (%)
1 Tribromo oxygen phosphorus, acetonitrile, 110–130 °C, 3 h Bromination of 2-hydroxyl-5-nitro-6-picoline to 2-bromo-6-methyl-5-nitro pyridine 92.8
2 Raney nickel, H2 (40 psi), methanol, room temp, 5 h Catalytic hydrogenation converting nitro to amino group 90.0
3 Cyclopropanealdehyde, reductive amination conditions (e.g., NaBH3CN) Reductive amination of 6-fluoropyridin-2-amine with cyclopropanealdehyde Not explicitly reported
4 Acidic or basic deprotection (if protecting groups used) Removal of protecting groups to yield final product Not explicitly reported

Analysis of Preparation Methods

Reaction Conditions and Scalability

  • Bromination requires elevated temperatures (110–130 °C) and careful control to prevent overbromination.
  • Catalytic hydrogenation uses Raney nickel and moderate hydrogen pressure (40 psi), conditions amenable to scale-up.
  • Reductive amination typically proceeds under mild conditions and can be adapted to batch or flow chemistry.

Purification and Characterization

Purification steps often involve extraction, recrystallization, and chromatographic techniques to isolate intermediates and final products with high purity. Characterization includes NMR, mass spectrometry, and elemental analysis, confirming the structure and substitution pattern.

Summary Table of Key Preparation Parameters

Parameter Method A (Halogenation + Amination) Method B (Reductive Amination)
Starting Material 2-hydroxyl-5-nitro-6-picoline 6-fluoropyridin-2-amine
Key Reagents Tribromo oxygen phosphorus, Raney Ni Cyclopropanealdehyde, reducing agent
Temperature 110–130 °C (bromination), RT (hydrogenation) Room temperature to mild heating
Reaction Time 3 h (bromination), 5 h (hydrogenation) Several hours (varies)
Yield >90% for intermediates Moderate to high (literature dependent)
Purification Extraction, recrystallization Chromatography, recrystallization

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-6-fluoropyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the fluorine atom.

    Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.

Scientific Research Applications

N-(cyclopropylmethyl)-6-fluoropyridin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-6-fluoropyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the cyclopropylmethyl group and fluorine atom can influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their structural/functional differences:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features Reference(s)
N-(cyclopropylmethyl)-6-fluoropyridin-2-amine Pyridine 6-F, N-(cyclopropylmethyl) ~166.2 (estimated) Fluorine enhances electron-withdrawing effects; cyclopropylmethyl improves lipophilicity.
6-Fluoro-4-methylpyridin-2-amine Pyridine 6-F, 4-CH₃ 126.13 Simpler structure; methyl group at 4-position may reduce steric hindrance.
5-Fluoro-N-methylpyridin-2-amine Pyridine 5-F, N-CH₃ 126.13 Fluorine at meta position alters electronic distribution vs. para (6-F).
Cyprodinil Pyrimidine 4-Cyclopropyl, 6-CH₃, N-phenyl 225.29 Pyrimidine core; phenyl and cyclopropyl groups increase aromatic interactions.
N-(4-Fluoro-3-nitrophenyl)-6-methyl-2-phenylpyrimidin-4-amine Pyrimidine 4-F, 3-NO₂, 6-CH₃, 2-Ph 349.35 Nitro group introduces polarity; phenyl enhances π-stacking potential.

Key Observations:

Core Heterocycle : Pyridine-based compounds (e.g., 6-fluoro-4-methylpyridin-2-amine) exhibit simpler electronic profiles compared to pyrimidine derivatives like cyprodinil, which may engage in stronger π-π interactions due to the additional nitrogen atom .

Substituent Effects :

  • Fluorine Position : The 6-fluoro substitution in the target compound contrasts with 5-fluoro analogs (e.g., 5-Fluoro-N-methylpyridin-2-amine), altering resonance and dipole moments .
  • Cyclopropyl vs. Phenyl : Cyclopropyl groups (as in cyprodinil) confer rigidity and metabolic stability, whereas phenyl groups (e.g., in N-(4-fluoro-3-nitrophenyl)-6-methyl-2-phenylpyrimidin-4-amine) enhance aromatic interactions but may increase toxicity risks .

Synthetic Complexity : Pyrimidine derivatives often require multi-step syntheses (e.g., coupling with NaH in DMF for purine analogs ), whereas pyridine derivatives like 6-fluoro-4-methylpyridin-2-amine may be synthesized via simpler nucleophilic substitutions .

Research Findings and Implications

  • Lipophilicity : The cyclopropylmethyl group in the target compound likely elevates logP values compared to methyl or phenyl substituents, improving membrane permeability but possibly reducing aqueous solubility .
  • Stability : Cyclopropyl-containing compounds (e.g., cyprodinil) are often resistant to oxidative metabolism, suggesting the target compound may exhibit prolonged half-life in biological systems .

Biological Activity

N-(cyclopropylmethyl)-6-fluoropyridin-2-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article delves into its biological activity, exploring various studies that highlight its pharmacological profiles, mechanisms of action, and potential clinical uses.

Chemical Structure and Properties

This compound belongs to the class of pyridine derivatives, characterized by the presence of a fluorine atom at the 6-position of the pyridine ring. The cyclopropylmethyl group enhances its lipophilicity and may influence its interaction with biological targets.

  • Receptor Interaction :
    • Compounds similar to this compound have been shown to act as agonists at various receptors, including dopamine (D2, D3) and serotonin (5-HT1A) receptors. For instance, related derivatives have exhibited EC50 values in the nanomolar range for these receptors, indicating potent activity .
    • The compound's structure allows it to engage in multiple receptor interactions, which is beneficial for treating conditions like Parkinson's disease by targeting both dopaminergic and serotonergic pathways .
  • Bioconversion Studies :
    • Research indicates that pyridine derivatives can be metabolized by specific bacterial strains, leading to hydroxylated products that may possess enhanced biological activity . This bioconversion process is crucial for understanding how modifications to the compound can influence its pharmacokinetics.

In Vitro Studies

Several studies have evaluated the biological activity of related compounds through in vitro assays:

  • Dopamine and Serotonin Receptor Agonism :
    • Compounds derived from 6-fluoropyridine have been tested for their ability to activate D2 and 5-HT1A receptors. For example, one study reported that certain derivatives showed significant agonistic activity with low EC50 values, suggesting their potential as therapeutic agents for neurological disorders .
  • Cytotoxicity and Antimicrobial Activity :
    • The cytotoxic effects of pyridine derivatives have been assessed against various cancer cell lines. Some studies indicate that modifications in the pyridine structure can enhance cytotoxicity against specific cancer types .

In Vivo Studies

The pharmacological effects of this compound have also been explored in animal models:

  • Neuroprotective Effects :
    • In models of ischemic stroke, compounds with similar structures have demonstrated neuroprotective properties, reducing infarct size and improving functional outcomes . This suggests a potential application in stroke therapy.

Table 1: Summary of Biological Activity

StudyCompoundTargetEC50 (nM)Effect
7bD20.9Agonist
34cD319Agonist
7b5-HT1A2.3Agonist
N/AIschemic Stroke ModelN/ANeuroprotective

Q & A

Q. What synthetic methodologies are employed for preparing N-(cyclopropylmethyl)-6-fluoropyridin-2-amine and related analogs?

Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Step 1: Reacting a fluoropyridine derivative (e.g., 6-fluoropyridin-2-amine) with a cyclopropylmethyl halide (e.g., cyclopropylmethyl bromide) under basic conditions (e.g., NaOH, Et3_3N) to form the target compound .
  • Step 2: Purification via column chromatography or recrystallization, with characterization by 1^1H-NMR (for cyclopropyl protons at δ ~0.5–1.5 ppm) and HPLC (>98% purity) .

Q. How is the compound characterized, and what analytical techniques are critical for confirming its structure?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1^1H-NMR confirms the cyclopropylmethyl group (δ 0.5–1.5 ppm) and fluoropyridine aromatic protons (δ 7.5–8.5 ppm) .
    • 19^{19}F-NMR verifies the fluorine substituent (δ ~-120 ppm for 6-fluoropyridine) .
  • Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 178.2 for C9_9H11_{11}FN2_2) confirm molecular weight .
  • HPLC: Purity assessment (>98%) using reverse-phase columns (C18) with UV detection .

Q. What preliminary biological assays are relevant for evaluating its activity?

Answer:

  • In vitro enzyme inhibition: Test against kinases or receptors (e.g., tyrosine kinases) using fluorescence-based assays .
  • Antimicrobial screening: Assess activity against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values) .
  • Cytotoxicity: MTT assays in mammalian cell lines (e.g., HEK293) to determine IC50_{50} .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on pyridine or cyclopropyl groups) affect biological activity?

Answer:

  • Case Study 1: Replacing the cyclopropylmethyl group with a benzyl group (e.g., N-(2,4-dimethoxybenzyl)-6-fluoropyridin-2-amine) reduces insecticidal activity against Plutella xylostella by 50%, indicating the cyclopropyl group’s steric/electronic importance .
  • Case Study 2: Adding electron-withdrawing groups (e.g., CF3_3) to the pyridine ring enhances antifungal activity (MIC from 25 µM to 5 µM) .

Q. How can conformational analysis (e.g., X-ray crystallography) guide structure-based drug design?

Answer:

  • X-ray Data: For analogs like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, dihedral angles (e.g., 12.8° between pyrimidine and phenyl rings) reveal planarity requirements for target binding .
  • Hydrogen Bonding: Intramolecular N–H···N bonds stabilize bioactive conformations .

Key Insight:
Modulating dihedral angles via substituents (e.g., methoxy groups) can optimize binding to hydrophobic pockets in target proteins .

Q. How should researchers address contradictory data in reaction yields or bioactivity?

Answer:

  • Example: A synthesis step yielding 31% vs. 85% in similar conditions :
    • Root Cause Analysis: Trace moisture in DMF or incomplete deprotonation of the amine.
    • Resolution: Use anhydrous solvents and monitor reaction progress by TLC.
  • Bioactivity Variability: Differences in cell line viability assays (e.g., HEK293 vs. HeLa) may reflect cell-specific uptake mechanisms. Validate with orthogonal assays (e.g., radioligand binding) .

Q. What computational methods support SAR studies for this compound?

Answer:

  • Docking Studies: Predict binding modes to targets (e.g., kinases) using AutoDock Vina.
  • QSAR Models: Correlate logP values (e.g., 2.1 for cyclopropylmethyl vs. 2.8 for benzyl) with cytotoxicity .
  • DFT Calculations: Assess electronic effects of substituents (e.g., fluorine’s electronegativity) on reactivity .

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